molecular formula C2H4F3NO B12980827 N-(2,2,2-Trifluoroethyl)hydroxylamine

N-(2,2,2-Trifluoroethyl)hydroxylamine

Cat. No.: B12980827
M. Wt: 115.05 g/mol
InChI Key: BOONQKDIECLPKH-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)hydroxylamine is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,2-Trifluoroethyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 1,1,1-trifluoro-2-nitroethane using hydrogen in the presence of a palladium catalyst . The reaction is typically carried out in a mixture of water and methanol, with the process requiring about 12 hours to complete.

Another method involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product, which can be further purified .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective reagents and mild reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions, where the trifluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as hydrogen gas in the presence of palladium catalyst.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

N-(2,2,2-Trifluoroethyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,2,2-Trifluoroethyl)hydroxylamine exerts its effects involves the interaction of its trifluoroethyl group with various molecular targets. The presence of fluorine atoms can significantly alter the compound’s lipophilicity, metabolic stability, and interaction with biological molecules . These interactions can affect drug absorption, distribution, and receptor binding, making the compound valuable in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Trifluoroethyl)hydroxylamine is unique due to its combination of a trifluoroethyl group with a hydroxylamine moiety. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Biological Activity

N-(2,2,2-Trifluoroethyl)hydroxylamine is a compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and detailed research findings.

This compound is characterized by the presence of a trifluoroethyl group, which imparts distinct physicochemical properties. The compound can be synthesized through various methods involving hydroxylamine derivatives and trifluoroethylation processes. A common synthetic route involves the reaction of hydroxylamine with trifluoroethyl halides under controlled conditions to yield the desired product.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various applications:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, which may influence metabolic pathways in organisms. For instance, it has been reported to affect adenylate cyclase activity in rat striatum models .
  • Relaxant Effects : The compound exhibits relaxant effects on isolated vascular tissues. In experiments involving rabbit renal and ear arteries, this compound demonstrated vasodilatory properties without selectivity for dopamine receptors .

Case Study 1: Adenylate Cyclase Activity

A study compared the effects of N-trifluoroethyldopamine and its analogs on adenylate cyclase activity. At a concentration of 1×1041\times 10^{-4} M, N-trifluoroethyldopamine showed a weak stimulatory effect compared to dopamine and other analogs. This suggests that while the compound may have some biological activity, it is significantly less potent than its parent compounds .

Case Study 2: Vascular Relaxation

In isolated arterial studies, both N-ethyl- and N-trifluoroethyldopamine analogs were evaluated for their ability to induce relaxation. The results indicated that while both compounds produced a relaxant effect, they lacked selectivity for dopamine receptors. This points to a broader mechanism of action that may involve multiple pathways influencing vascular tone .

Table 1: Biological Activity Comparison of Trifluoroethyl Compounds

CompoundAdenylate Cyclase Stimulation (M)Vascular Relaxation Effect
DopamineHigh (dose-dependent)Yes
N-Ethyl-2-(3,4-dihydroxyphenyl)ModerateYes
N-(2,2,2-Trifluoroethyl)WeakYes

Research Findings

Recent research has expanded on the biological implications of hydroxylamines in general. Notably:

  • Antiproliferative Activity : Hydroxylamines have been studied for their potential antiproliferative effects in cancer cells. While specific data on this compound is limited, related compounds have demonstrated significant inhibitory effects on cell proliferation in various cancer models .
  • Mechanism of Action : The mechanism by which hydroxylamines exert their biological effects often involves redox reactions and interactions with cellular signaling pathways. Understanding these mechanisms is crucial for developing therapeutic applications .

Properties

Molecular Formula

C2H4F3NO

Molecular Weight

115.05 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)hydroxylamine

InChI

InChI=1S/C2H4F3NO/c3-2(4,5)1-6-7/h6-7H,1H2

InChI Key

BOONQKDIECLPKH-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NO

Origin of Product

United States

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